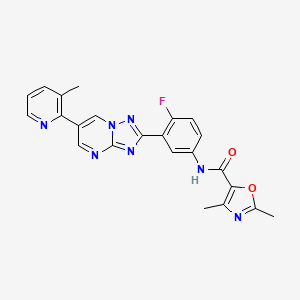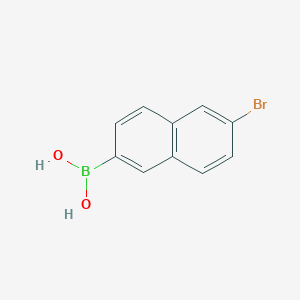
2,2'-Biphenylylene phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Biphenylylene phosphite: is an organophosphorus compound with the molecular formula C36H24O6P2. It is a phosphite ester derived from biphenyl, where two phenyl rings are connected through a phosphorus atom. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Biphenylylene phosphite typically involves the reaction of 2,2’-biphenol with phosphorus trichloride (PCl3) in the presence of a base. The reaction proceeds as follows:
-
Formation of Phosphorchloridite Ester:
- 2,2’-Biphenol reacts with phosphorus trichloride to form the phosphorchloridite ester.
- Reaction conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent moisture from interfering with the reaction.
-
Substitution Reactions:
- The phosphorchloridite ester can further react with various Grignard reagents or organolithium compounds to introduce different substituents on the phosphorus atom.
- Reaction conditions: These reactions are usually performed at low temperatures to control the reactivity and prevent side reactions.
Industrial Production Methods: Industrial production of 2,2’-Biphenylylene phosphite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Biphenylylene phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can undergo substitution reactions with different nucleophiles, such as Grignard reagents or organolithium compounds.
Hydroformylation: It can act as a ligand in catalytic hydroformylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Grignard reagents (e.g., methylmagnesium bromide) and organolithium compounds (e.g., n-butyllithium) are commonly used.
Hydroformylation: The compound is used as a ligand in the presence of rhodium catalysts under high pressure and temperature.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Hydroformylation: Linear and branched aldehydes.
Scientific Research Applications
2,2’-Biphenylylene phosphite has several scientific research applications, including:
Chemistry: It is used as a ligand in catalytic reactions, such as hydroformylation, to enhance the selectivity and efficiency of the process.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other materials due to its unique structural properties and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-Biphenylylene phosphite involves its ability to act as a ligand and form complexes with metal ions. The compound’s phosphorus atom can coordinate with metal centers, influencing the electronic and steric properties of the metal complex. This coordination can enhance the catalytic activity and selectivity of the metal complex in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used in the complex.
Comparison with Similar Compounds
BiPhePhos: A phosphite ligand with methoxy and tert-butyl groups, known for its high catalytic activity and selectivity.
BinaPhtPhos: Another phosphite ligand with unique structural features, used in similar catalytic applications.
P (OPh): A monodentate phosphite ligand with different electronic and steric properties.
Uniqueness of 2,2’-Biphenylylene phosphite: 2,2’-Biphenylylene phosphite is unique due to its biphenyl backbone, which provides rigidity and stability to the compound. This structural feature allows it to form stable complexes with metal ions, enhancing its effectiveness as a ligand in catalytic reactions. Additionally, the compound’s ability to undergo various substitution reactions makes it versatile for different applications in chemistry and industry.
Properties
IUPAC Name |
6-[2-(2-benzo[d][1,3,2]benzodioxaphosphepin-6-yloxyphenyl)phenoxy]benzo[d][1,3,2]benzodioxaphosphepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24O6P2/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)38-43(37-31)41-35-23-11-5-17-29(35)30-18-6-12-24-36(30)42-44-39-33-21-9-3-15-27(33)28-16-4-10-22-34(28)40-44/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQAVPSRFZSTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OP(O2)OC4=CC=CC=C4C5=CC=CC=C5OP6OC7=CC=CC=C7C8=CC=CC=C8O6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Bromo-4,5,6,8-tetrahydropyrazolo[1,5-d][1,4]diazepin-7-one](/img/structure/B8228663.png)



![Ethyl 4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B8228696.png)
![(3AS,6S,6AS)-2,2-Dimethyl-4-oxo-3A,5,6,6A-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole-6-carboxylic acid](/img/structure/B8228705.png)


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B8228722.png)
